molecular formula C15H9BrClFN2O B15028430 (2E)-5-Bromo-4-chloro-2-{[(2-fluorophenyl)amino]methylidene}-2,3-dihydro-1H-indol-3-one

(2E)-5-Bromo-4-chloro-2-{[(2-fluorophenyl)amino]methylidene}-2,3-dihydro-1H-indol-3-one

Cat. No.: B15028430
M. Wt: 367.60 g/mol
InChI Key: GZJGXEBDFGIVBH-UHFFFAOYSA-N
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Description

(2E)-5-Bromo-4-chloro-2-{[(2-fluorophenyl)amino]methylidene}-2,3-dihydro-1H-indol-3-one is a complex organic compound that features a unique combination of bromine, chlorine, fluorine, and indole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-Bromo-4-chloro-2-{[(2-fluorophenyl)amino]methylidene}-2,3-dihydro-1H-indol-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Halogenation: The indole core is then subjected to halogenation reactions to introduce bromine and chlorine atoms. This can be achieved using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled conditions.

    Amination and Condensation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-Bromo-4-chloro-2-{[(2-fluorophenyl)amino]methylidene}-2,3-dihydro-1H-indol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The halogen atoms (bromine and chlorine) in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: NaN3 in DMF, KCN in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

(2E)-5-Bromo-4-chloro-2-{[(2-fluorophenyl)amino]methylidene}-2,3-dihydro-1H-indol-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

Mechanism of Action

The mechanism of action of (2E)-5-Bromo-4-chloro-2-{[(2-fluorophenyl)amino]methylidene}-2,3-dihydro-1H-indol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-5-Bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylidene}-2,3-dihydro-1H-indol-3-one
  • (2E)-5-Bromo-4-chloro-2-{[(2-methylphenyl)amino]methylidene}-2,3-dihydro-1H-indol-3-one

Uniqueness

(2E)-5-Bromo-4-chloro-2-{[(2-fluorophenyl)amino]methylidene}-2,3-dihydro-1H-indol-3-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity

Properties

Molecular Formula

C15H9BrClFN2O

Molecular Weight

367.60 g/mol

IUPAC Name

5-bromo-4-chloro-2-[(2-fluorophenyl)iminomethyl]-1H-indol-3-ol

InChI

InChI=1S/C15H9BrClFN2O/c16-8-5-6-11-13(14(8)17)15(21)12(20-11)7-19-10-4-2-1-3-9(10)18/h1-7,20-21H

InChI Key

GZJGXEBDFGIVBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(C3=C(N2)C=CC(=C3Cl)Br)O)F

Origin of Product

United States

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